Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-
Brand Name: Vulcanchem
CAS No.: 199442-02-9
VCID: VC15982001
InChI: InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-

CAS No.: 199442-02-9

Cat. No.: VC15982001

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- - 199442-02-9

Specification

CAS No. 199442-02-9
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide
Standard InChI InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1
Standard InChI Key CANQSNOZKNKRTR-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N[C@@H]1CCOC2=CC=CC=C12
Canonical SMILES CC(=O)NC1CCOC2=CC=CC=C12

Introduction

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- is a chemical compound that belongs to the class of amides, featuring a benzopyran moiety. This unique structure contributes to its potential biological activities. The compound has a molecular formula and a molecular mass of approximately 259.35 g/mol. Its chemical structure includes an acetamide group attached to a chiral benzopyran derivative, indicating potential stereochemical implications in its biological interactions and reactions.

Synthesis and Reactivity

The synthesis of Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- can be approached through various synthetic routes typical for amides and benzopyran derivatives. Key reactions may include:

  • Amidation reactions: Involving the formation of the acetamide group.

  • Ring formation reactions: For constructing the benzopyran ring system.

The reactivity of this compound can be explored through transformations typical for amides and benzopyran derivatives, such as hydrolysis, alkylation, and oxidation reactions.

Biological Activities and Applications

While specific biological activities of Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- are not well-documented, compounds with similar structures often exhibit antioxidant, anti-inflammatory, or antimicrobial properties. The unique combination of an acetamide functional group with a chiral benzopyran structure may confer distinctive biological activities.

CompoundBiological Activity
2,2-Dimethyl-chroman-4-aminoPotentially exhibits antioxidant properties
3-HydroxyflavoneKnown for antioxidant and anti-inflammatory effects
CoumarinExhibits anticoagulant and antimicrobial properties

Comparison with Related Compounds

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- shares structural similarities with other benzopyran derivatives but is distinguished by its specific combination of functional groups. For example, N-(Chroman-4-yl)acetamide (CID 11116859) lacks the chiral center present in Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-, which may influence its biological interactions.

CompoundStructural FeaturesBiological Activity
N-(Chroman-4-yl)acetamideChroman ring without chiral centerNot specified
N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]methanesulfonamideMethanesulfonamide group instead of acetamideNot specified

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